
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its potential neuroprotective effects. However, there are also limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide. One potential direction is to explore the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide involves several steps. The starting material for this synthesis is 1-ethyl-2-methylpyrrole-4-carboxylic acid, which is reacted with cyclobutanemethanol and thionyl chloride to yield the corresponding acid chloride. This acid chloride is then reacted with N-methylpiperazine and sodium azide to yield the desired product.
Scientific Research Applications
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro, and further studies are needed to explore its potential as a therapeutic agent.
properties
IUPAC Name |
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16-9-11(14)7-12(16)13(17)15(2)8-10-5-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSYUISCKWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)N(C)CC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

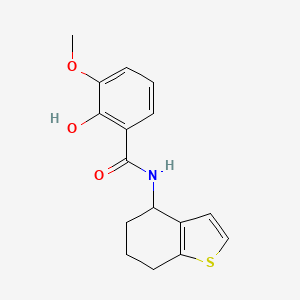
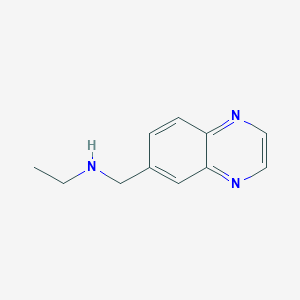
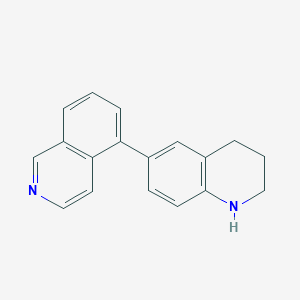

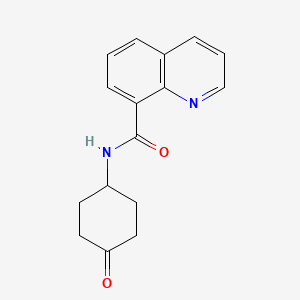
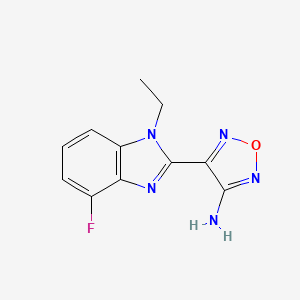
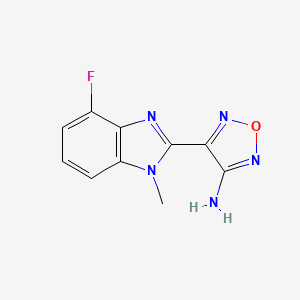
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)

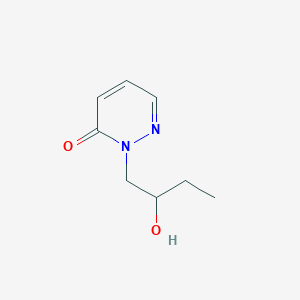
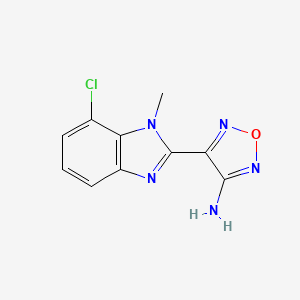
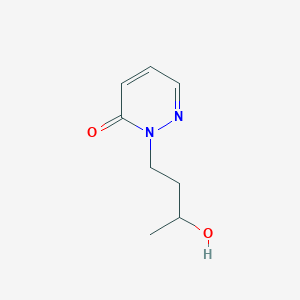
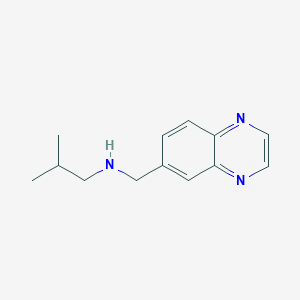
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)